Methyl heptylglycinate

Description

No direct information about "Methyl heptylglycinate" exists in the provided evidence. The compound name implies a glycine derivative esterified with a heptyl group and methyl group. However, the evidence focuses on unrelated methyl esters (e.g., diterpene methyl esters, fatty acid methyl esters). For accuracy, this article assumes the query refers to methyl shikimate () or general methyl esters () due to structural similarities.

Properties

Molecular Formula |

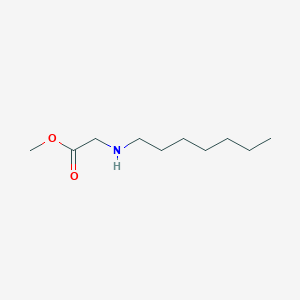

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl 2-(heptylamino)acetate |

InChI |

InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-11-9-10(12)13-2/h11H,3-9H2,1-2H3 |

InChI Key |

PACJTEBUEVKJRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

- There are several synthetic routes to prepare methyl heptylglycinate:

- One method involves reacting glycine with methanol in the presence of concentrated sulfuric acid. The reaction temperature is controlled around 80-85°C. The resulting methyl glycinate hydrochloride can then be crystallized and isolated.

- Another approach uses dry hydrogen chloride gas in anhydrous ethanol. Glycine is added to the solution, and the esterification reaction occurs. The product is then cooled, crystallized, and filtered to obtain methyl glycinate hydrochloride.

- Industrial production methods may vary, but these synthetic routes provide a foundation for its preparation.

Chemical Reactions Analysis

- Methyl heptylglycinate can undergo various reactions:

- Ester hydrolysis: It can be hydrolyzed back to glycine and methanol.

- Acid-base reactions: It forms salts with acids, such as methyl glycinate hydrochloride.

- Other reactions: Oxidation, reduction, and substitution reactions are possible, but specific examples would depend on the reaction conditions.

- Common reagents include acids, bases, and oxidizing or reducing agents. The major products depend on the specific reaction type.

Scientific Research Applications

- Methyl heptylglycinate has diverse applications:

Organic Synthesis: It serves as an intermediate in the synthesis of other compounds.

Pharmaceutical Industry: Used in the preparation of drugs and pharmaceutical intermediates.

Insecticides: It plays a role in the production of insecticides and acaricides.

Mechanism of Action

- The exact mechanism by which methyl heptylglycinate exerts its effects depends on its specific application.

- In pharmaceutical research, it may interact with molecular targets or pathways related to specific diseases or conditions. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methyl esters of diterpenes, fatty acids, and shikimic acid. Key comparisons based on spectral and chromatographic data are outlined below:

Table 1: Key Properties of Methyl Esters in Evidence

Key Findings:

- Structural Differentiation :

- Functional Group Analysis :

Limitations:

- No data on the biological activity, solubility, or industrial applications of "Methyl heptylglycinate" are available in the evidence.

- The GC-MS and NMR methodologies described for analogous compounds (–5) could theoretically apply to characterize this compound, but experimental validation is absent.

Critical Notes

- Verify if the intended compound is methyl shikimate or a glycine-derived ester (e.g., methyl glycinate with heptyl substitution).

- Evidence Gaps : The provided materials focus on plant-derived methyl esters (diterpenes, fatty acids) and industrial chemicals (hexamethylene diisocyanate), which are structurally unrelated to glycinate esters.

- Methodological Relevance : Techniques like GC-MS () and HPLC () are transferable for comparative studies but require compound-specific validation.

Q & A

Q. How can researchers optimize this compound’s bioavailability in vivo without altering its core structure?

- Methodological Answer :

- Use prodrug strategies (e.g., ester prodrugs) to enhance permeability.

- Validate via pharmacokinetic studies (Cmax, AUC) in rodent models.

- Apply QSAR models to predict absorption without structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.